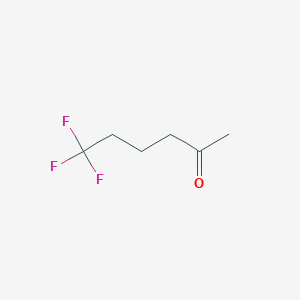

![molecular formula C10H13N5O2S B2807408 N-(pyrazolo[1,5-a]pyrimidin-6-yl)pyrrolidine-1-sulfonamide CAS No. 2034622-03-0](/img/structure/B2807408.png)

N-(pyrazolo[1,5-a]pyrimidin-6-yl)pyrrolidine-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

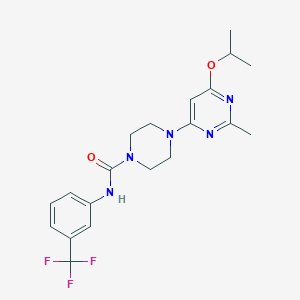

“N-(pyrazolo[1,5-a]pyrimidin-6-yl)pyrrolidine-1-sulfonamide” is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family . It has been investigated for the treatment of cognitive disorders including Alzheimer’s Disease .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied. Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . A microwave-assisted synthetic approach via ‘click chemistry’ has been employed in the synthesis of a diverse library of triazole bridged N-glycosides of pyrazolo[1,5-a]pyrimidinones .Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The structural motif allows for great synthetic versatility, permitting structural modifications throughout its periphery .Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .Physical And Chemical Properties Analysis

Pyrazolopyrimidines are a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 . The molar mass is 119.127 g·mol−1 . Further physical and chemical properties may vary depending on the specific structure and functional groups present in the compound.Scientific Research Applications

- Key Features :

- Application : A new tool compound based on pyrazolo[1,5-a]pyrimidine shows therapeutic potential against human gastric cancer by targeting TRPC6 channels. This finding suggests a novel avenue for cancer treatment .

- Application : A fluorescent probe based on pyrazolo[1,5-a]pyridine was synthesized. It exhibits a fast response to acidic pH, high quantum yield, and selectivity. The response mechanism relies on intramolecular charge transfer (ICT) changes .

- Application : Besides traditional drug targets, these compounds show excellent activity against kinases (e.g., Aurora, Trk, PI3K-γ, FLT-3, C-Met kinases, STING, TRPC). Their impact extends beyond cancer therapy .

- Application : Researchers explore their potential in material science due to their unique characteristics. These compounds could contribute to novel materials and devices .

Fluorescent Probes and Imaging Agents

TRPC6 Channel Antagonists for Gastric Cancer

pH Monitoring in Cells

Antitumor Agents

Photophysical Properties for Material Science

Mechanism of Action

While the exact mechanism of action for “N-(pyrazolo[1,5-a]pyrimidin-6-yl)pyrrolidine-1-sulfonamide” is not specified, compounds in the pyrazolo[1,5-a]pyrimidine family have been found to have various biological activities. For instance, some compounds have been developed for use as non-sedating anti-anxiety drugs .

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in medicinal chemistry due to their significant photophysical properties . They have been identified as strategic compounds for optical applications . Moreover, they have been recognized for their potential as antitumor scaffolds and are being explored for future treatment of chronic obstructive pulmonary disease . This suggests that “N-(pyrazolo[1,5-a]pyrimidin-6-yl)pyrrolidine-1-sulfonamide” and similar compounds may have promising applications in the future.

properties

IUPAC Name |

N-pyrazolo[1,5-a]pyrimidin-6-ylpyrrolidine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O2S/c16-18(17,14-5-1-2-6-14)13-9-7-11-10-3-4-12-15(10)8-9/h3-4,7-8,13H,1-2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMBBIJSGFBJKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Chlorophenyl)sulfonyl-1-[(4-fluorophenyl)methyl]-6-methoxyquinolin-4-one](/img/structure/B2807326.png)

![6-(4-Chlorophenyl)-2-[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2807328.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2807329.png)

![5-Oxo-8H-imidazo[1,2-a]pyrimidine-6-carboxylic acid](/img/structure/B2807332.png)

![N-(4-(N-acetylsulfamoyl)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2807340.png)